![molecular formula C9H9N3S B1484131 6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine CAS No. 2090400-86-3](/img/structure/B1484131.png)
6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine
Overview
Description
“6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine” is a chemical compound that has gained significant attention in the world of scientific research due to its unique properties .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been studied extensively. For instance, one study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “this compound” is complex and requires advanced computational tools for accurate analysis .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, one study reported that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are complex and require advanced analytical techniques for accurate determination .Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds derived from 6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine have shown promising antibacterial and antifungal activities. Patel et al. (2017) synthesized a series of N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines and their thiazolidinones and azetidinones derivatives. These compounds were tested against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species including Candida albicans, Aspergillus niger, and Aspergillus Clavatus, showing significant antimicrobial properties and suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Anticancer Activity
Betala et al. (2021) reported on the synthesis of novel amide and Schiff base functionalized pyrido[1,2-a]pyrimidin-4-one derivatives starting from 6-(thiophene-2-yl)/phenyl-4-(trifluoromethyl) pyridin-2-amine. These compounds were tested against four human cancer cell lines, showing promising anticancer activity, especially compounds 5c, 5e, 6a, and 6b, highlighting the potential of these derivatives in cancer therapy (Betala, Abba, & Racha, 2021).
Anti-Inflammatory and Analgesic Activity
Abu‐Hashem and Youssef (2011) synthesized a series of furochromone pyrimidine derivatives with anti-inflammatory and analgesic activities. Their study indicates that some of these compounds exhibit significant activities, making them potential candidates for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem & Youssef, 2011).
Inhibitors for HIV-1 Reverse Transcriptase
Valuev-Elliston et al. (2013) explored the synthesis of new 6-[halo(diphenyl)methyl]- and 6-(thiophen-2-ylmethyl)pyrimidin-4(3H)-one derivatives as possible HIV-1 reverse transcriptase inhibitors. Their findings indicated that derivatives of 6-(thiophen-2-ylmethyl)pyrimidin-4(3H)-one inhibited the activity of HIV-1 recombinant reverse transcriptase, suggesting their potential use in HIV treatment (Valuev-Elliston et al., 2013).
Future Directions
The future directions of research on “6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine” are promising. For instance, one study aims to synthesize novel 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine derivatives against the lung cancer cell line and study and compare the effect of the chemical structure on potency to give aliphatic chain or aromatic chain .
properties
IUPAC Name |
6-(thiophen-3-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUZPOFXBFLPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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